2,6-Di-O-Carboxymethyl-D-glucose (2,6-Di-O-CM-D-glucose) finds its primary application in scientific research as a key building block for the preparation of bioconjugates []. Bioconjugates are molecules formed by linking a biological molecule (e.g., proteins, antibodies) with a synthetic moiety (e.g., drugs, imaging agents) [].
The carboxymethyl groups (CH2-COOH) on the glucose core of 2,6-Di-O-CM-D-glucose offer crucial functionalities for conjugation. These groups can be readily modified to incorporate various chemical linkers, allowing the attachment of biomolecules to other desired molecules for specific research purposes [].
,6-Di-O-CM-D-glucose offers several advantages in bioconjugate design:
,6-Di-O-CM-D-glucose is being explored in various research areas due to its utility in bioconjugate preparation. Here are some specific examples:
2,6-Di-O-Carboxymethyl-D-glucose is a modified derivative of D-glucose, characterized by the addition of carboxymethyl groups at the 2 and 6 positions of the glucose molecule. It has a molecular formula of C10H16O8 and a molecular weight of 296.23 g/mol. This compound is typically encountered as a colorless syrup and is recognized for its high chemical purity, often exceeding 95% as determined by nuclear magnetic resonance spectroscopy . The compound's unique structure allows it to participate in various
The chemical reactivity of 2,6-Di-O-Carboxymethyl-D-glucose is primarily influenced by its functional groups. The carboxymethyl groups can undergo:
These reactions facilitate its use in bioconjugation processes and in the synthesis of polysaccharides or other complex carbohydrates .
2,6-Di-O-Carboxymethyl-D-glucose exhibits several biological activities that are valuable in pharmaceutical and biochemical applications:
The synthesis of 2,6-Di-O-Carboxymethyl-D-glucose typically involves:
These methods allow for scalable production suitable for laboratory and industrial settings .
2,6-Di-O-Carboxymethyl-D-glucose has diverse applications across various fields:
Research into the interactions of 2,6-Di-O-Carboxymethyl-D-glucose with other biomolecules has revealed:
These interactions underscore the importance of understanding how this compound behaves in biological systems .
Several compounds share structural similarities with 2,6-Di-O-Carboxymethyl-D-glucose. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| D-Glucose | Base structure without modifications | Naturally occurring monosaccharide |
| 2-O-Carboxymethyl-D-glucose | Carboxymethyl group at position 2 only | Less complex than 2,6-Di-O-Carboxymethyl-D-glucose |
| 6-O-Carboxymethyl-D-glucose | Carboxymethyl group at position 6 only | Similar reactivity but different biological activity |
| 2,3-Di-O-Carboxymethyl-D-glucose | Carboxymethyl groups at positions 2 and 3 | Different positioning affects reactivity |
The uniqueness of 2,6-Di-O-Carboxymethyl-D-glucose lies in the specific positioning of the carboxymethyl groups, which significantly influences its reactivity and biological properties compared to other similar compounds .
Traditional protection-deprotection strategies represent the cornerstone of regioselective carbohydrate synthesis [1] [2]. These approaches involve the systematic masking of hydroxyl groups to direct carboxymethylation to specific positions on the glucose ring. The methodology begins with uniform protection of the unprotected starting material such that only one or two hydroxyl groups remain accessible for subsequent functionalization [1] [3].
Mechanistic Foundation
The Williamson ether synthesis serves as the fundamental reaction for carboxymethylation, wherein carboxymethyl groups are etherified with primary or secondary alcohol groups of protected glucose derivatives [4]. The process typically employs methyl bromoacetate in conjunction with dispersed sodium to generate the required sodio derivatives [5]. Sodium dispersions provide enhanced reactivity compared to bulk sodium metal, enabling more efficient alkoxide formation under controlled conditions [5].
Synthetic Protocols
The synthesis of 2,6-di-O-carboxymethyl-D-glucose via protection-deprotection approaches follows established carbohydrate chemistry protocols. Methyl 4,6-O-benzylidene-α-D-glucopyranoside serves as a key intermediate, where the benzylidene group protects the 4- and 6-hydroxyl groups while leaving positions 2 and 3 available for selective functionalization [5]. Treatment with dispersed sodium in dioxane generates the corresponding disodio derivative, which subsequently reacts with methyl bromoacetate to yield the desired carboxymethylated product [5].
Selectivity Control
The regioselectivity of these transformations depends critically on the steric and electronic properties of the protecting groups employed. Cyclic protecting groups such as benzylidene acetals provide excellent control over hydroxyl group reactivity by creating distinct chemical environments [1] [2]. The choice of protecting group strategy directly influences the final substitution pattern and overall synthetic efficiency [1] [3].
Direct alkylation methods offer a more streamlined approach to carboxymethyl glucose synthesis by minimizing the use of protecting groups [6] [7]. These strategies rely on the inherent reactivity differences between hydroxyl positions to achieve selective functionalization.
Williamson Ether Methodology
The direct alkylation process employs alkyl halides in the presence of strong bases, primarily effective with primary alkyl halides due to the SN2 mechanism [8]. The reaction converts hydroxyl groups into nucleophiles that attack alkyl halides, displacing the leaving group to form ether linkages [8]. Silver oxide represents an alternative approach that operates through a slightly different mechanism, often providing complementary selectivity patterns [8].
Carboxymethylation Protocols
The carboxymethylation reaction involves treating glucose derivatives with monochloroacetic acid under basic conditions [9]. The process inserts hydrophilic carboxymethyl groups into the glucose structure, significantly altering the physicochemical properties of the resulting compound [9]. Reaction conditions typically involve aqueous sodium hydroxide as the base, with careful control of temperature and pH to optimize selectivity [10] [9].
Anomeric O-Alkylation
Recent advances in anomeric O-alkylation have demonstrated high stereoselectivity in glucose derivatives [11] [12]. The choice of solvent system dramatically influences the stereochemical outcome: dichloromethane with sodium hydride favors β-glycoside formation, while dimethylformamide promotes α-selective reactions [11] [12]. Cesium carbonate as a base enhances α-selectivity under various reaction conditions [11] [12].
Organoboron-Catalyzed Methods
Innovative organoboron catalysis approaches enable regio- and stereoselective synthesis of glycosides through catalytic anomeric O-alkylation [13]. These methods allow modulation of steric and electronic factors to activate axially oriented anomeric oxygens in glucose-derived dialkoxyborates [13]. The mild reaction conditions permit broad functional group tolerance, making this approach suitable for complex substrate transformations [13].
Enzymatic approaches represent the most selective and environmentally sustainable methods for glucose derivatization [14] [15]. These biocatalytic processes offer exceptional regioselectivity under mild reaction conditions, often surpassing chemical methods in terms of selectivity and environmental impact.
Glycosyltransferase-Mediated Synthesis
Glycosyltransferases catalyze the stereoselective addition of sugar moieties to acceptor substrates [15]. The modified glycosyltransferase developed through directed evolution demonstrates remarkable substrate promiscuity, accepting 15 of 22 tested sugar donors compared to just two for the natural enzyme [15]. This enhanced versatility enables the synthesis of diverse glycosyl compounds with high stereochemical fidelity [15].
UDP-Glucose: Protein O-Glucosyltransferase
The identification and characterization of UDP-glucose: protein O-glucosyltransferase provides a direct route for glucose attachment to protein substrates [16]. This enzyme requires manganese ions for activity and demonstrates strict substrate specificity, recognizing both consensus sequences and three-dimensional structural features [16]. The widespread distribution of this enzymatic activity across various cell lines and tissues suggests broad applicability for glucose derivatization [16].
Engineered Enzyme Systems
Rational design approaches using extended Focused Rational Iterative Site-specific Mutagenesis (FRISM) have produced glycosyltransferase variants with exceptional regioselectivity [17]. Engineered variants achieve greater than 99% selectivity for specific hydroxyl positions, representing a dramatic improvement over wild-type enzymes that produce complex product mixtures [17]. These systems enable near-perfect control of regioselective glucosylation reactions [17].
Lipase-Catalyzed Deprotection
Amano lipase A from Aspergillus niger catalyzes the complete deprotection of per-acetylated glucose derivatives under mild aqueous conditions [14]. The enzyme achieves greater than 99% yields for α-glycopyranosides while maintaining good selectivity (75-80% yields) for β-glycopyranosides [14]. This enzymatic deprotection strategy offers a green alternative to traditional chemical deprotection methods [14].
High-Performance Liquid Chromatography (HPLC)
Modern HPLC systems provide the gold standard for carbohydrate purification, offering exceptional resolution and scalability [18] [19]. Pentafluorophenyl stationary phases demonstrate superior performance for protected monosaccharide purification, while phenyl hexyl supports excel in di- and tri-saccharide separations [19]. The use of methanol as organic modifier instead of acetonitrile enhances π-π interactions between analytes and stationary phases, significantly improving separation efficiency [19].
Alternate-pump Recycling HPLC (R-HPLC) represents a significant advancement in preparative carbohydrate purification [19]. This technique successfully separates complex N-glycan isomers using HILIC amide columns, achieving purities exceeding 99.5% for protected carbohydrates [19]. The method demonstrates exceptional efficiency, with 53 effective columns required to separate mannose-7 N-glycan isomers [19].
Ion Exchange Chromatography
Cation exchange resins in calcium form provide excellent separation capabilities for glucose derivatives through ligand exchange chromatography [20] [21]. The stronger interaction between fructose and calcium ions compared to glucose-calcium complexes forms the basis for effective carbohydrate separations [21]. AmberLite CR99 resins demonstrate industry-leading performance with extremely narrow particle size distributions that minimize peak broadening and pressure drop [21].
Size exclusion mechanisms using sodium-form resins separate carbohydrates based on molecular size differences [20]. Smaller molecules diffuse into resin beads while larger compounds are excluded, creating effective separation based on hydrodynamic volume [20]. This approach proves particularly valuable for oligosaccharide purification and removal of higher molecular weight impurities [20].
Affinity Chromatography
Concanavalin A-Sepharose columns provide highly selective purification for 2-substituted glucose derivatives and sterically related sugars [22]. This lectin-based affinity system demonstrates general applicability for glucose analogs, offering exceptional selectivity based on specific carbohydrate-protein interactions [22]. The method enables direct purification from complex reaction mixtures without extensive pre-treatment [22].
Fundamental Crystallization Principles
Glucose crystallization involves two distinct stages: nucleation (formation of crystal nuclei) and growth to crystals of technical dimensions [23] [24]. The nucleation stage represents the most challenging aspect, particularly for hydrate glucose formation below 50°C [23]. Spontaneous nucleation proceeds slowly and produces fragile needle-shaped crystals that resist further growth and separation [23].
Seed Crystal Technology
The introduction of glucose seed crystals dramatically accelerates the crystallization process, reducing induction periods from 210 minutes to 15 minutes [23]. Large and small hydrate glucose crystals preliminarily wetted with propanol or other aliphatic alcohols serve as the most effective seeds [24]. These treated crystals rapidly disintegrate into uniform 1-5 μm particles that become crystallization centers for anhydrous glucose growth [24].
Surface Active Agent Applications
Surface active agents (SAAs) significantly enhance nucleation efficiency in glucose crystallization [24]. Alcohol suspensions of ground anhydrous glucose crystals and hydrate glucose crystals of various sizes provide novel seeding approaches [24]. The optimal seed crystal concentration reaches 10-15% of solution weight, though this reduces equipment productivity [24].
Co-crystallization Strategies
Glucose-sodium chloride co-crystals (2C₆H₁₂O₆·NaCl·H₂O) demonstrate the potential for trigonal crystal systems with enhanced stability [25]. These co-crystals form without chemical interaction, offering improved solubility (90-110 g per 100 mL at room temperature) and distinct crystalline properties [25]. The slow evaporation method over one month produces large, high-quality crystals suitable for analytical applications [25].
Recrystallization Optimization
Recrystallization protocols enhance both purity and crystal clarity through controlled dissolution and re-precipitation [25]. The process requires careful temperature control and slow evaporation rates to minimize defects and maximize crystal size [25]. Solvent selection proves critical, with aqueous systems generally preferred for glucose derivatives due to their high water solubility [25].
Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS)
LC-IM-MS provides an additional dimension of separation through gas-phase ion mobility, significantly enhancing sensitivity and resolution [18] [19]. This technique analyzes underivatized glycans, eliminating derivatization requirements and associated complications [19]. The approach separates carbohydrates through reversed-phase columns followed by ion mobility separation, providing comprehensive structural information [19].
Structures for Lossless Ion Manipulations (SLIM) devices represent the next generation of ion mobility instrumentation [19]. These systems offer increased resolution and improved structural characterization capabilities, rapidly identifying purification success for other carbohydrate protocols [19]. The technology addresses current limitations where multiple drift time features may indicate ion conformations rather than distinct compounds [19].
Multidimensional Chromatography
Two-dimensional chromatographic systems combine different separation mechanisms to achieve superior resolution for complex carbohydrate mixtures [18]. These approaches typically couple normal-phase and reverse-phase separations or ion exchange with size exclusion to maximize peak capacity [18]. The orthogonal separation modes provide enhanced resolving power for closely related glucose derivatives [18].
Automated Purification Systems
Automated flash chromatography systems equipped with UV and Evaporative Light Scattering Detection (ELSD) enable high-throughput purification [26] [27]. These systems accommodate up to 3 kg of silica gel, providing scalable purification from milligram to kilogram quantities [26]. All-Wavelength Collection technology ensures comprehensive fraction collection based on multiple detection criteria [27].
Membrane-Based Separations
Ultrafiltration and nanofiltration membranes offer continuous processing capabilities for carbohydrate purification [28]. These systems provide size-based separation with high throughput and reduced solvent consumption compared to traditional chromatographic methods [28]. Membrane cascades enable multi-stage purification with excellent control over molecular weight cutoffs [28].
The transition from laboratory synthesis to industrial production requires systematic consideration of multiple factors including reaction kinetics, heat and mass transfer, equipment limitations, and economic feasibility [29] [30]. Scale-up bioprocess development follows established principles that ensure consistent performance across different production scales while maintaining product quality and economic viability [29].
Laboratory Scale Optimization (mg-g)
Laboratory-scale development focuses on reaction optimization and method development to establish proof of concept [29]. Key considerations include reagent stoichiometry, reaction conditions, and analytical method development using standard laboratory equipment [29]. Fed-batch cultivations provide controlled environments for optimizing glucose-limited conditions, particularly important for maintaining cell fitness during high production loads [29] [31].
Process Analytical Technology (PAT)
Implementation of real-time monitoring systems enables precise control of critical process parameters [29]. EnBase technology provides biocatalytically controlled glucose release in parallel cultivations, allowing determination of optimal feed rates [29]. pH and dissolved oxygen monitoring in 24-well plates facilitates rapid screening of process conditions [29].
Pilot Scale Development (g-kg)
Pilot-scale operations require validation of laboratory findings in larger reactor systems with different mixing and heat transfer characteristics [30]. Flow field considerations become critical at this scale, including mixing efficiency, mass transfer coefficients, and shear forces [30]. Scale-down reactors using two-compartment systems can simulate industrial conditions to test process robustness [29].
Equipment Scaling Principles
Geometric similarity scaling maintains constant vessel proportions across scales, while dynamic similarity ensures consistent mixing patterns [30]. Power per unit volume calculations guide impeller design and rotation speeds to maintain equivalent energy dissipation [30]. Heat transfer coefficients often decrease with scale, requiring adjustment of cooling systems and reaction temperature profiles [30].
Industrial Scale Implementation (kg-metric tons)
Industrial-scale production demands comprehensive consideration of capital investment, operational costs, and regulatory compliance [32] [33]. Continuous processing equipment often provides advantages over batch systems for large-scale carbohydrate production, offering improved consistency and reduced labor costs [34] [35].
Economic Feasibility Analysis
Future glucose demand projections indicate substantial market growth, with alternative protein production alone requiring over 250 Mt per year by 2035 [33]. Current global glucose production of 14.6 Mt annually demonstrates the magnitude of scale-up required to meet projected demands [33]. Cost analysis must consider raw material availability, processing efficiency, and competitive positioning relative to existing carbohydrate sources [33].
Regulatory and Quality Considerations
Good Manufacturing Practice (GMP) compliance becomes mandatory for pharmaceutical applications, requiring extensive documentation and validation protocols [36] [37]. Process validation must demonstrate consistent product quality across multiple batches, with comprehensive analytical testing to ensure specification compliance [37]. Supply chain management considerations include raw material sourcing, inventory management, and distribution logistics [32].
Technology Transfer Protocols
Successful technology transfer requires detailed documentation of all process parameters, equipment specifications, and quality control procedures [38]. Contract Development and Manufacturing Organization (CDMO) services provide specialized expertise for scaling carbohydrate synthesis processes [38]. Process validation protocols must demonstrate equivalency between development and production scales [38].
Continuous Manufacturing Advantages
Continuous fed-batch membrane reactors offer significant advantages for large-scale nucleotide sugar production, achieving space-time yields exceeding 8.2 g in less than 15 hours with excellent total turnover numbers of 91 g product per g enzyme [34]. Minimal technical equipment requirements and robust operation make these systems attractive for industrial implementation [34].
Environmental and Sustainability Considerations
Green chemistry principles increasingly drive industrial process design, favoring enzymatic synthesis routes and environmentally benign solvents [14] [32]. Waste minimization strategies and energy efficiency optimization contribute to overall process sustainability [32]. Life cycle assessment considerations include raw material sustainability and end-of-life product disposal [32].